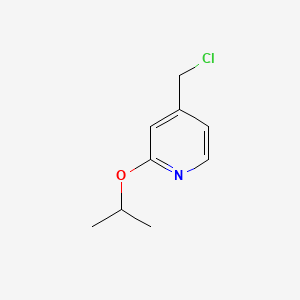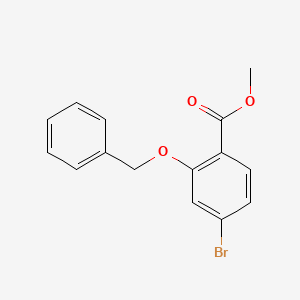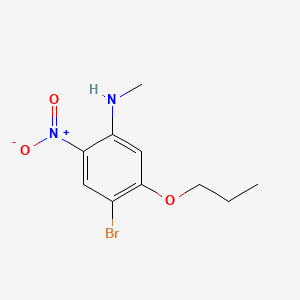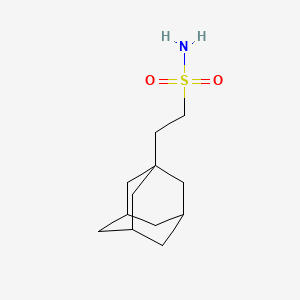
1-Adamantaneethylsulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantaneethylsulfonamide is a chemical compound with the formula C12H21NO2S and a molecular weight of 243.37 g/mol . It is a derivative of adamantane, a type of compound known for its unique cage-like structure . Adamantane derivatives have been widely used in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
The synthesis of adamantane derivatives, including 1-Adamantaneethylsulfonamide, often involves reactions with nitrogen-containing nucleophiles . The synthesis process typically involves the use of sulfuric acid as a medium . The exact synthesis process for 1-Adamantaneethylsulfonamide is not explicitly mentioned in the available literature.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential in Neurodegenerative Diseases
Adamantane-based compounds, including 1-Adamantaneethylsulfonamide, have been studied for their potential in treating neurodegenerative diseases. Compounds such as amantadine and memantine are currently used in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. The pharmacological profile of these compounds, including 1-fluoro- and 1-phosphonic acid adamantane derivatives, shows promise against Alzheimer's and Parkinson's diseases, offering potential directions for future research in medicinal chemistry and pharmacology (Dembitsky, Gloriozova, & Poroikov, 2020).
Antiviral Therapy
Adamantanes have also been evaluated in the context of antiviral therapy, particularly in treating influenza. Although resistance patterns have made the use of adamantanes less recommended for influenza treatment, their role in the development of antiviral drugs remains significant. The review of neuraminidase inhibitor susceptibility among influenza strains highlights the evolving landscape of antiviral resistance and the need for ongoing surveillance and research in antiviral therapy (Spanakis, Pitiriga, Gennimata, & Tsakris, 2014).
Chemical Properties and Applications
Research on the synthesis and chemical properties of adamantylated compounds, including nucleic bases and related compounds, has shown that these molecules occupy a special place in chemistry due to their unique structures and potential for creating effective and selective drugs. The last decade has seen advancements in overcoming limitations related to the synthesis and characterization of adamantyl-containing nucleic bases, indicating promising directions for further research (Shokova & Kovalev, 2013).
Zukünftige Richtungen
Adamantane derivatives, including 1-Adamantaneethylsulfonamide, have potential applications in the field of drug delivery and surface recognition . The development of novel adamantane-based structures and self-assembled supramolecular systems could be a promising area of future research . Further studies are needed to fully explore the potential applications of 1-Adamantaneethylsulfonamide and similar compounds.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLOGJHFNSMGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735085 |
Source


|
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantaneethylsulfonamide | |
CAS RN |
1283719-69-6 |
Source


|
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

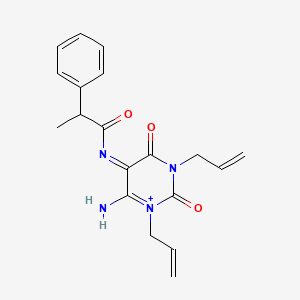
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
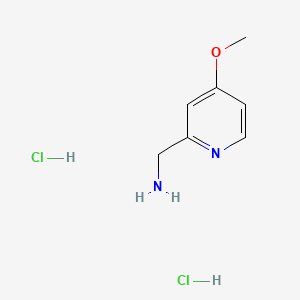
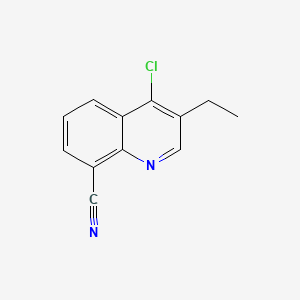
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)
